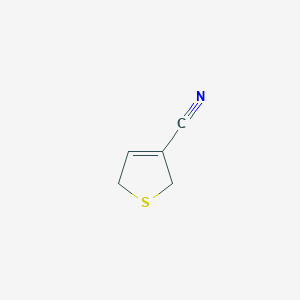

2,5-Dihydrothiophene-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dihydrothiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NS/c6-3-5-1-2-7-4-5/h1H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOASTMEXDDSMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CS1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,5 Dihydrothiophene 3 Carbonitrile and Its Functionalized Derivatives

Cyclization Strategies for the 2,5-Dihydrothiophene (B159602) Ring Formation

The formation of the 2,5-dihydrothiophene ring is the cornerstone of synthesizing 2,5-dihydrothiophene-3-carbonitrile. Various cyclization strategies have been developed to achieve this, ranging from classical condensation reactions to modern domino and multicomponent approaches.

Michael-Type Addition and Intramolecular Cyclization Approaches

A prevalent and effective method for constructing the 2,5-dihydrothiophene ring involves a sequence of a Michael-type addition followed by an intramolecular cyclization. This strategy typically utilizes a Michael acceptor, such as an α,β-unsaturated carbonyl or nitrile compound, and a sulfur-containing nucleophile.

One notable example is the reaction of α-bromochalcones with cyanothioacetamide. nih.gov In this process, the cyanothioacetamide acts as the sulfur nucleophile, adding to the β-carbon of the chalcone (B49325) in a Michael-type fashion. The resulting intermediate then undergoes an intramolecular cyclization through the nucleophilic attack of the sulfur on the carbon bearing the bromine, leading to the formation of the 2,5-dihydrothiophene ring. nih.gov The reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone also proceeds via a Michael adduct intermediate which then cyclizes. acs.org

Similarly, the reaction between α,β-unsaturated aldehydes and 1,4-dithiane-2,5-diol (B140307), which serves as a source of 2-mercaptoacetaldehyde, can proceed via a domino thia-Michael/aldol condensation to yield dihydrothiophenes. researchgate.net The thia-Michael addition is a key step in forming the crucial carbon-sulfur bond. srce.hr

The optimization of these reactions is crucial for achieving high yields. For instance, in the reaction of cyanothioacetamide with α-bromochalcones, the choice of base and reaction temperature significantly influences the outcome. acs.org Studies have shown that using potassium hydroxide (B78521) as the base and refluxing the reaction mixture can lead to improved yields compared to using triethylamine (B128534) at room temperature. acs.org

Table 1: Optimization of the Michael Addition/Intramolecular Cyclization Reaction acs.org

| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Et3N | 25 | - | Low |

| 2 | KOH (1 equiv) | Reflux | 0.5 | High |

Reactions Involving Thioamides and Related Precursors

Thioamides are versatile precursors in the synthesis of sulfur-containing heterocycles, including 2,5-dihydrothiophenes. Cyanothioacetamide, in particular, is a frequently used building block. acs.orgnih.gov It can be prepared by reacting malononitrile (B47326) with hydrogen sulfide (B99878) gas in the presence of a catalytic amount of triethylamine. acs.org

The reaction of 3-aryl-2-cyanothioacrylamides, derived from the Knoevenagel condensation of cyanothioacetamide and aromatic aldehydes, with α-thiocyanatoacetophenone is a key method for preparing trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. nih.govacs.orgnih.gov The mechanism involves the formation of a Michael adduct followed by cyclization. acs.org

Another approach involves the reaction of 2-cyanothioacrylamide with pyridinium (B92312) or sulfonium (B1226848) ylides to produce trans-4,5-disubstituted 2-amino-4,5-dihydrothiophene-3-carbonitriles. acs.orgnih.gov However, this method can be limited by the formation of byproducts and the generation of foul-smelling dimethyl sulfide. acs.orgnih.gov

Furthermore, β-ketothioamides have been utilized as precursors for synthesizing highly substituted hydrothiophenes through intramolecular 1,5-cyclization of their propargylated derivatives. chim.it

Domino and Multicomponent Reaction Pathways

Domino and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. ethz.ch Several such strategies have been developed for the synthesis of functionalized 2,5-dihydrothiophene-3-carbonitriles.

A notable example is the domino reaction of 1,3-thiazolidinedione, active methylene (B1212753) nitriles (like malononitrile), amines, and aromatic aldehydes. acs.orgnih.gov This reaction provides a common route to functionalized 2-amino-4,5-dihydrothiophenes. acs.orgnih.gov Depending on the amine used, this reaction can lead to dihydrothiophene derivatives through a domino ring-opening/recyclization of the 1,3-thiazolidinedione. scilit.com

Another domino approach involves the reaction between 2,5-dihydrothiophene-3-carbaldehydes and bromonitromethane, catalyzed by DL-proline, which leads to novel 6-nitro-3-thiabicyclo[3.1.0]hexane-1-carbaldehyde derivatives. researchgate.net This process proceeds via a domino Michael/α-alkylation reaction. researchgate.net The asymmetric synthesis of these bicyclic compounds can be achieved in a one-pot, four-step method involving two sequential domino reactions. researchgate.net

Three-component condensation reactions of pyridinium bromide, aldehydes, and cyanothioacetamide in the presence of triethylamine have also been reported to yield dihydrothiophenes. acs.org

Organotin-Catalyzed Cyclizations in Dihydrothiophene Synthesis

Organotin catalysts have been employed in the synthesis of 2-amino-4,5-dihydrothiophenes. A recently reported method involves the organotin-catalyzed reaction of arylmethylene malononitriles with α-mercaptoketones. acs.orgnih.gov This reaction produces a mixture of diastereomers of the corresponding 2-amino-4,5-dihydrothiophene derivatives. acs.orgnih.gov

Thirane/Malononitrile Condensations and Analogous Routes

The recyclization of thiiranes (episulfides) represents another pathway to 2,5-dihydrothiophenes. acs.orgnih.gov For instance, the reaction of thiiranes with malononitrile can lead to the formation of the dihydrothiophene ring. This approach leverages the ring strain of the three-membered thiirane (B1199164) ring to drive the reaction forward.

Stereoselective Synthesis of this compound Scaffolds

The development of stereoselective methods for the synthesis of this compound scaffolds is of significant interest, as the biological activity of these compounds can be highly dependent on their stereochemistry.

One approach to achieving stereoselectivity is through the use of chiral catalysts in domino reactions. For example, the organocatalytic domino thia-Michael/aldol condensation of α,β-unsaturated aldehydes with 1,4-dithiane-2,5-diol can be catalyzed by chiral diphenylprolinol TMS ether to provide chiral dihydrothiophenes with high enantioselectivities. researchgate.net

The reaction of 2-cyanothioacrylamide with pyridinium or sulfonium ylides can lead to trans-4,5-disubstituted 2-amino-4,5-dihydrothiophene-3-carbonitriles, indicating a degree of diastereoselectivity. acs.orgnih.gov Similarly, the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone or the Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization has been shown to produce trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. nih.govresearchgate.net

Furthermore, diastereoselective cycloadditions of aminothioisomünchnones with chiral 1,2-diaza-1,3-butadienes have been reported as a method for preparing 2-amino-4,5-dihydrothiophenes. acs.orgnih.gov

Diastereoselective Control in Cyclization Reactions

The control of diastereoselectivity is crucial in the synthesis of functionalized 2,5-dihydrothiophene-3-carbonitriles, particularly those with multiple stereocenters. A prominent strategy for achieving high diastereoselectivity involves controlling the stereochemical outcome of key bond-forming steps, such as Michael additions, which often precede the final cyclization.

In the synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, the reaction proceeds through a Michael addition of either cyanothioacetamide to an α-bromochalcone or α-thiocyanatoacetophenone to a 3-aryl-2-cyanothioacrylamide. nih.govacs.org The stereochemistry of the final trans-disubstituted dihydrothiophene is believed to be established during the formation of the acyclic Michael adduct intermediate. nih.govresearchgate.net In this intermediate, the bulky aryl and benzoyl substituents arrange themselves into a sterically favored trans or anti-periplanar orientation to minimize steric hindrance. nih.govresearchgate.net This conformational preference dictates the facial selectivity of the subsequent intramolecular cyclization, leading predominantly to the trans diastereomer of the dihydrothiophene ring. nih.gov

Quantum chemical studies, specifically Density Functional Theory (DFT) calculations, have been employed to understand the reaction mechanism and the origins of this diastereoselectivity. nih.govnih.gov These studies confirm that the formation of the Michael adduct is a key stereodetermining step. The calculations show that the energy barrier for the cyclization of the diastereomeric intermediate leading to the trans product is significantly lower than that for the cis product. nih.gov This energetic preference, driven by the minimization of steric interactions between large substituents at the C4 and C5 positions, provides a rational basis for the high diastereoselectivity observed experimentally. nih.govresearchgate.net

Enantioselective Synthesis Strategies for Chiral Dihydrothiophenes

The development of enantioselective methods to produce chiral dihydrothiophenes is of significant interest for applications in medicinal chemistry and materials science. While specific examples for this compound are emerging, the primary strategies involve asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other.

One of the most effective approaches for asymmetric synthesis of sulfur-containing heterocycles is the organocatalyzed sulfa-Michael addition. metu.edu.tr Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids (e.g., thioureas, squaramides), have proven effective in synthesizing enantiomerically enriched tetrahydrothiophenes. metu.edu.tr These catalysts typically possess both a Brønsted acid and a Brønsted base site. They activate the starting materials by forming hydrogen bonds, creating a chiral environment that directs the nucleophilic attack of the sulfur atom onto the Michael acceptor, thereby establishing the stereocenters with high enantioselectivity. metu.edu.tr For instance, the reaction between 1,4-dithiane-2,5-diol and trans-β-nitrostyrene derivatives, catalyzed by quinine-based bifunctional organocatalysts, yields polyfunctionalized chiral tetrahydrothiophenes. metu.edu.tr

Another powerful strategy involves the use of chiral catalysts like Takemoto's catalyst for the asymmetric synthesis of highly substituted thiophenes. mdpi.com Although the final product is aromatic, the key step is an enantioselective Michael addition reaction to construct the chiral heterocyclic intermediate. This methodology, applied to the reaction of β-ketothioamides and β-nitrostyrenes, has achieved enantioselectivities as high as 91%. mdpi.com The principles of these organocatalytic methods are directly applicable to the synthesis of chiral this compound derivatives, where a sulfur nucleophile adds to an activated alkene bearing the carbonitrile group in a key stereodetermining step.

Catalyst-Free and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop synthetic routes to dihydrothiophenes that minimize waste, avoid hazardous reagents, and reduce energy consumption. jddhs.com This includes the use of biocatalysis, green solvents, and catalyst-free reactions.

A notable green approach is the use of enzymes as biocatalysts. For example, porcine pancreatic lipase (B570770) (PPL) has been successfully used to catalyze the cyclization reaction between β-ketothioamides and β-nitrostyrenes to produce tetrasubstituted dihydrothiophenes in high yields (80-96%). mdpi.com This enzymatic method operates in ethanol (B145695), a more environmentally benign solvent than the chlorinated solvents often used in traditional synthesis, and eliminates the need for common, often toxic, catalysts like piperidine (B6355638) or transition metals. mdpi.com

Furthermore, certain synthetic pathways can proceed without any catalyst at all. An example is the double Mannich-type cyclization of pre-formed 2-amino-4,5-dihydrothiophene-3-carbonitriles with primary amines and excess aqueous formaldehyde (B43269). nih.govnih.gov This reaction proceeds efficiently in ethanol to construct fused thieno[2,3-d]pyrimidine (B153573) systems without the need for a catalyst, offering advantages such as mild reaction conditions, short reaction times, and simple work-up procedures. nih.gov The development of one-pot, multicomponent reactions under catalyst-free conditions represents a highly atom-economical approach to complex molecules. unigoa.ac.in While many such procedures require catalysts, some, often promoted by green solvents like water or glycerol (B35011) or by mechanochemical mixing (ball milling), can proceed without them, significantly enhancing the environmental profile of the synthesis. unigoa.ac.inmdpi.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield of this compound derivatives requires careful optimization of reaction parameters such as the choice of catalyst, solvent, temperature, and reaction time. Systematic studies have been conducted to identify the ideal conditions for various synthetic routes.

In the synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles from α-thiocyanatoacetophenone, aldehydes, and cyanothioacetamide, the choice of base was found to be critical. nih.gov Initial trials using 10% aqueous potassium hydroxide (KOH) dramatically shortened the reaction time to just a few minutes, but the yield remained modest at around 37%. nih.govacs.org Switching the catalyst to potassium carbonate (K₂CO₃) provided a significant improvement, boosting yields to as high as 70%. acs.org Further optimization revealed that using aqueous sodium carbonate (Na₂CO₃) as the catalyst and conducting the reaction at a slightly elevated temperature of 40–50 °C resulted in the best outcomes, with yields consistently in the range of 62–74%. nih.govacs.org

A similar optimization was performed for an alternative route involving the reaction of cyanothioacetamide with α-bromochalcones. researchgate.net The yield of the desired dihydrothiophene was highly dependent on the base and reaction conditions. researchgate.net A low yield was obtained when using triethylamine (Et₃N) at room temperature. researchgate.net However, by changing the base to one equivalent of potassium hydroxide (KOH) and refluxing the mixture for 30 minutes, the yield was significantly improved. researchgate.net These studies demonstrate that a methodical approach to optimizing reaction conditions is essential for developing efficient and high-yielding syntheses.

Interactive Data Table: Optimization of Dihydrothiophene Synthesis

The table below summarizes the effect of different catalysts and conditions on the yield of 2-amino-4-(2-chlorophenyl)-5-benzoyl-4,5-dihydrothiophene-3-carbonitrile (Product 6a). Data sourced from Nazer, et al. (2021). nih.govacs.org

| Entry | Catalyst | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| 1 | 10% aq KOH | 25 | 1-2 min | 37 |

| 2 | K₂CO₃ | 25 | 24 h | 70 |

| 3 | Na₂CO₃ | 25 | 24 h | 62 |

| 4 | Na₂CO₃ | 40-50 | 1 h | 72 |

Chemical Reactivity and Transformative Processes of 2,5 Dihydrothiophene 3 Carbonitrile

Reactions Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group is a hub of reactivity, susceptible to nucleophilic attacks and cycloaddition reactions. These transformations convert the nitrile into a variety of other important functional groups.

Derivatization via Nucleophilic Additions to the Nitrile Group

The electrophilic carbon atom of the nitrile group is a prime target for a range of nucleophiles. These addition reactions are fundamental for elaborating the molecular structure. Common transformations include hydrolysis, reduction, and the addition of organometallic reagents. lumenlearning.comchadsprep.com

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction typically proceeds through an amide intermediate (2,5-dihydrothiophene-3-carboxamide). With controlled conditions, the amide can be isolated. chemistrysteps.com However, more vigorous or prolonged hydrolysis, particularly with heating, leads to the formation of the corresponding carboxylic acid (2,5-dihydrothiophene-3-carboxylic acid) and ammonia (B1221849) or an ammonium (B1175870) salt. stackexchange.comchemistrysteps.comlibretexts.org

Reduction to Amines: Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the nitrile group directly to a primary amine. numberanalytics.comyoutube.com This reaction provides a direct route to (2,5-dihydrothiophen-3-yl)methanamine, a valuable synthon for further functionalization. The process involves the addition of two hydride equivalents to the carbon-nitrogen triple bond. youtube.com

Addition of Grignard Reagents: Organometallic compounds like Grignard reagents (R-MgX) add to the nitrile carbon to form an intermediate imine salt. masterorganicchemistry.com Subsequent acidic workup hydrolyzes this intermediate, yielding a ketone. This provides a powerful method for forming a new carbon-carbon bond and introducing a keto functional group, resulting in a (2,5-dihydrothiophen-3-yl)(alkyl/aryl)methanone.

The table below summarizes these key nucleophilic additions.

| Reaction Type | Reagent(s) | Intermediate | Final Product |

| Controlled Hydrolysis | H₂O, mild acid/base | Amide | 2,5-Dihydrothiophene-3-carboxamide |

| Full Hydrolysis | H₃O⁺, heat or OH⁻, heat; then H₃O⁺ | Amide | 2,5-Dihydrothiophene-3-carboxylic acid |

| Reduction | 1) LiAlH₄ 2) H₂O | Imine | (2,5-Dihydrothiophen-3-yl)methanamine |

| Grignard Reaction | 1) R-MgX 2) H₃O⁺ | Imine salt | (2,5-Dihydrothiophen-3-yl)(R)methanone |

Cycloaddition Reactions of the Nitrile Functionality

The π-system of the nitrile group can participate as a 2π component (dipolarophile) in [3+2] cycloaddition reactions with various 1,3-dipoles. researchgate.net This provides a direct and atom-economical route to five-membered heterocyclic rings.

Reaction with Azides: The cycloaddition of organic azides (R-N₃) to the nitrile functionality yields tetrazoles. This reaction, often promoted by Lewis acids or heat, results in the formation of 5-(2,5-dihydrothiophen-3-yl)-substituted tetrazoles, which are important motifs in medicinal chemistry. sci-rad.com

Reaction with Nitrile Oxides: Nitrile oxides (R-CNO), typically generated in situ from oxime precursors, react with the dihydrothiophene-3-carbonitrile to form 1,2,4-oxadiazoles. mdpi.comyoutube.com This transformation yields 3-alkyl/aryl-5-(2,5-dihydrothiophen-3-yl)-1,2,4-oxadiazoles, fusing the dihydrothiophene core to another heterocyclic system. researchgate.net

Transformations of the Dihydrothiophene Ring System

The dihydrothiophene ring itself is amenable to a variety of transformations that can alter its structure and saturation level, including aromatization, ring-opening, and functionalization of the double bond.

Aromatization Reactions of Dihydrothiophene-3-carbonitriles

Aromatization of the dihydrothiophene ring is a key transformation that provides access to the corresponding stable thiophene-3-carbonitrile scaffold. researchgate.net This is typically achieved through oxidation or dehydrogenation, which removes two hydrogen atoms to form an aromatic π-system. acs.org

A variety of oxidizing agents can be employed for this purpose. While specific examples for 2,5-dihydrothiophene-3-carbonitrile are not extensively documented, methods used for similar dihydro-heterocycles are applicable. nih.gov These include:

High-Potential Quinones: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or chloranil (B122849) are classic choices for dehydrogenation.

Metal-Based Oxidants: Copper(II) salts, such as CuBr₂, have been shown to be effective in the aromatization of other dihydrothiophenes. acs.org Manganese dioxide (MnO₂), often used for oxidizing allylic alcohols, can also effect dehydrogenation.

Elemental Sulfur: Heating with elemental sulfur at high temperatures is a traditional method for dehydrogenating heterocycles.

| Reagent | Conditions | Product |

| DDQ | Inert solvent (e.g., dioxane, benzene), heat | Thiophene-3-carbonitrile |

| Sulfur (S₈) | High temperature (e.g., >200 °C) | Thiophene-3-carbonitrile |

| CuBr₂ | Solvent (e.g., CCl₄), reflux | Thiophene-3-carbonitrile |

| MnO₂ | Inert solvent, heat | Thiophene-3-carbonitrile |

Ring-Opening Reactions of the Dihydrothiophene Core

The dihydrothiophene ring can be cleaved through both nucleophilic attack and reductive methods, leading to functionalized, open-chain sulfur-containing molecules.

Nucleophilic Ring-Opening: Strong nucleophiles, such as aryllithium or alkyllithium reagents, can attack the sulfur atom or an adjacent carbon, inducing ring-opening. Studies on related fused thiophene (B33073) systems show that aryllithium reagents can open the ring to generate functionalized bithiophene structures. beilstein-journals.orgresearchgate.net A similar reaction with this compound would be expected to yield open-chain thiolates.

Reductive Cleavage/Desulfurization: The carbon-sulfur bonds can be cleaved under reductive conditions. The reaction of the parent 2,5-dihydrothiophene (B159602) with sodium in liquid ammonia results in ring-opened butanethiols. chemicalbook.com A more complete removal of the sulfur atom (desulfurization) can be achieved using reagents like Raney Nickel. organic-chemistry.org This process would convert this compound into the corresponding saturated alkane nitrile, effectively replacing the C-S-C linkage with C-H₂-C-H₂ bonds. More modern, metal-free reductive desulfurization methods using phosphite (B83602) catalysis have also been developed. nih.gov

Functionalization of the Dihydrothiophene Ring (e.g., Halogenation, Acylation)

The C=C double bond within the 2,5-dihydrothiophene ring behaves like a typical alkene, making it susceptible to various addition reactions. chemicalbook.com While the parent 2,5-dihydrothiophene is known to undergo such reactions, specific examples on the 3-carbonitrile derivative require consideration of the electronic effects of the nitrile group.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond is an expected reaction, which would lead to the formation of a 3,4-dihalo-tetrahydrothiophene-3-carbonitrile.

Addition of Thiols: The parent 2,5-dihydrothiophene reacts with thiols at high temperatures to yield 3-alkylthiotetrahydrothiophenes. chemicalbook.com

Oxidation: Besides aromatization, milder oxidation of the sulfur atom can occur. Oxidation with hydrogen peroxide at low temperatures can yield the corresponding 2,5-dihydrothiophene-1-oxide, while more vigorous conditions can lead to the 2,5-dihydrothiophene-1,1-dioxide (a sulfone). chemicalbook.com These transformations significantly alter the electronic properties and geometry of the ring.

Intermolecular Coupling and Condensation Reactions

This compound and its derivatives are valuable substrates for intermolecular coupling and condensation reactions, which lead to the formation of diverse and often biologically significant heterocyclic systems.

Derivatives of this compound, specifically trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, have been shown to undergo non-catalyzed Mannich-type reactions. nih.govacs.orgncfu.runih.gov These reactions, involving formaldehyde (B43269) (HCHO) and primary amines (RNH₂), serve as a direct method for constructing the thieno[2,3-d]pyrimidine (B153573) core. nih.govacs.orgnih.gov In this process, the 2-amino-4,5-dihydrothiophene-3-carbonitrile (B3053315) acts as a 1,3-dinucleophilic β-enaminonitrile species. nih.gov This double aminomethylation provides an efficient pathway to new functionalized thieno[2,3-d]pyrimidines. acs.org For instance, the reaction of trans-2-amino-5-benzoyl-4-(2-chlorophenyl)-4,5-dihydrothiophene-3-carbonitrile with p-toluidine (B81030) and an excess of formaldehyde in hot dimethylformamide (DMF) yields 6-benzoyl-5-(2-chlorophenyl)-3-(4-methylphenyl)-3,4,5,6-tetrahydrothieno[2,3-d]pyrimidine-4a(2H)-carbonitrile in a 76% yield. researchgate.net When p-phenylenediamine (B122844) is reacted with two equivalents of the dihydrothiophene derivative and excess formaldehyde, a corresponding polycyclic compound is formed in 48% yield, notably without the need for a catalyst. nih.gov

A variety of new 2,3,4,4a,5,6-hexahydrothieno[2,3-d]pyrimidine-4a-carbonitriles have been synthesized through this non-catalyzed double Mannich-type cyclization. nih.gov

The 2-aminothiophene moiety, present in derivatives of this compound, is a key starting point for synthesizing a wide range of thiophene-containing heterocycles and polycyclic hybrid molecules. nih.govacs.org Thieno[2,3-d]pyrimidines, a class of fused heterocyclic systems, are of particular interest due to their prevalence in compounds with diverse biological activities, including roles as protein kinase inhibitors. semanticscholar.orgmdpi.com

A novel approach for the construction of the thieno[2,3-d]pyrimidine core involves the reaction of 2-amino-4,5-dihydrothiophene-3-carbonitriles with formaldehyde and a primary amine under non-catalyzed Mannich conditions. nih.govacs.orgnih.govresearchgate.net This method has been successfully applied to synthesize a library of new 2,3,4,4a,5,6-hexahydrothieno[2,3-d]pyrimidine-4a-carbonitriles. nih.gov The reaction proceeds through a double Mannich-type cyclization, highlighting the utility of these dihydrothiophenes in building complex, pharmacologically relevant scaffolds. nih.govacs.org

The synthesis of thieno[2,3-d]pyrimidines can also be achieved through other routes, such as the Gewald reaction to form an initial aminothiophene carboxylate ester, which is then further elaborated. semanticscholar.org Structural modifications and derivatization at various positions of the thieno[2,3-d]pyrimidine core allow for the exploration of structure-activity relationships, particularly in the context of kinase inhibition. semanticscholar.org

Mechanistic Investigations and Advanced Theoretical Studies of 2,5 Dihydrothiophene 3 Carbonitrile Chemistry

Quantum Chemical Calculations in Reaction Mechanism Elucidation

Quantum chemical calculations offer a molecular-level view of chemical reactions, enabling the detailed exploration of potential energy surfaces, the identification of transient species, and the quantification of energy barriers. These methods have been pivotal in understanding the synthesis and reactivity of the 2,5-dihydrothiophene-3-carbonitrile scaffold.

Density Functional Theory (DFT) has been extensively applied to elucidate the mechanisms of reactions forming substituted 2,5-dihydrothiophene-3-carbonitriles. nih.govacs.orgresearchgate.netresearchgate.netsemanticscholar.org One notable study investigated the synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles from the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone. nih.govacs.orgresearchgate.net

Two primary mechanistic pathways were computationally explored to determine the most plausible route. nih.govresearchgate.net

Pathway A: This pathway involves an initial Michael-type addition of the α-thiocyanatoacetophenone enolate to the cyanothioacrylamide, followed by an intramolecular SN2 substitution that displaces the thiocyanate (B1210189) group, leading to the cyclized product. acs.org

Pathway B: This alternative mechanism proposes a multi-stage process starting with the nucleophilic addition of a carbanion to the carbon atom of the thiocyanate (SCN) group. This is followed by a series of steps including proton transfers and the elimination of isothiocyanic acid (HNCS) to form the final dihydrothiophene ring. nih.govresearchgate.net

The DFT calculations, performed at the r²SCAN-3c level of theory, provided detailed geometries and Gibbs free energies for all intermediates and transition states. nih.govacs.org The study concluded that the reaction proceeds through the formation of a Michael adduct which then undergoes cyclization. nih.gov

| Pathway | Description | Key Steps | Computational Finding |

|---|---|---|---|

| A (Michael Addition) | Initial Michael-type addition followed by intramolecular cyclization. | 1. Michael Adduct Formation 2. Intramolecular SN2 Substitution | Identified as the more plausible reaction mechanism based on energy calculations. |

| B (Thiocyanate Addition) | Nucleophilic attack on the thiocyanate group followed by rearrangement. | 1. Nucleophilic addition to SCN group 2. Proton Transfer 3. Elimination of HNCS | Considered a less likely pathway. nih.gov |

A critical aspect of mechanistic elucidation is the identification and characterization of transition states (TS) and the mapping of the reaction's energy profile. For the synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, researchers calculated the energy diagrams for the proposed pathways. nih.govresearchgate.net

The analysis revealed that for the more plausible pathway, the rate-limiting step is the elimination of the HNCS molecule, which possesses the highest activation energy. nih.gov For instance, in the reaction forming the S,S-isomer, this step has a calculated activation energy of 63.4 kJ/mol. nih.gov The nucleophilic addition leading to the closure of the thiophene (B33073) ring has a lower activation energy of 54.5 kJ/mol for the same isomer. nih.gov By mapping the Gibbs free energies of reactants, intermediates, transition states, and products, a comprehensive energy profile was constructed, providing a clear picture of the reaction's energetic landscape. researchgate.net

| Reaction Step (S,S-Isomer) | Species Type | Calculated Activation Energy (kJ/mol) | Significance |

|---|---|---|---|

| Nucleophilic addition for ring closure | Transition State (TS1.1) | 54.5 | Initial cyclization step. nih.gov |

| Proton transfer | Transition State (TS1.2) | - | Facilitates subsequent elimination. nih.gov |

| Elimination of HNCS | Transition State | 63.4 | Rate-limiting step of the overall reaction. nih.gov |

Theoretical and experimental studies have highlighted the significant influence of catalysts on the synthesis of dihydrothiophene derivatives. The synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles was optimized by examining various catalysts and conditions. nih.govacs.org While tertiary amines were initially used, the study found that inorganic bases provided superior results. acs.org

The use of a 10% aqueous solution of potassium hydroxide (B78521) (KOH) dramatically reduced the reaction time, though yields remained modest. acs.org Ultimately, the best yields (ranging from 62-74%) were obtained using an aqueous solution of sodium carbonate (Na₂CO₃) as the catalyst, with the reaction conducted in ethanol (B145695) at a temperature of 40–50 °C. nih.govacs.org The base is crucial for generating the initial carbanion/enolate required to initiate the Michael addition. The theoretical model of the reaction mechanism, which begins with the formation of an anionic intermediate, is thus supported by these experimental findings on base catalysis. nih.govresearchgate.net The reaction proceeds efficiently under these non-catalyzed Mannich conditions for subsequent transformations. nih.govresearchgate.net

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of the dihydrothiophene ring and its substituents dictates the molecule's reactivity and stereochemical outcomes. Computational analysis is essential for understanding the subtle interplay of conformational preferences and electronic effects.

The 2,5-dihydrothiophene (B159602) ring is not planar and can adopt various puckered conformations. Computational studies, as part of broader mechanistic investigations, have performed conformational analyses on reaction intermediates to identify the most stable arrangements. researchgate.net For the anionic intermediates in the synthesis of substituted 2,5-dihydrothiophene-3-carbonitriles, a preliminary conformational search was conducted to locate the lowest energy structures before calculating the reaction pathways. researchgate.net This ensures that the calculated energy profiles are based on the most stable conformations of the intermediates, providing a more accurate representation of the reaction mechanism. The difference in energy between the most stable conformations of the diastereomeric intermediates was found to be very small, at less than 1.5 kJ/mol. researchgate.net

Many synthetic routes leading to substituted 2,5-dihydrothiophene-3-carbonitriles can generate multiple stereoisomers. Understanding and controlling this stereoselectivity is a key challenge. Theoretical calculations have been instrumental in explaining the observed stereochemical outcomes. acs.org

In the synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, the reaction exclusively yields the trans isomer. researchgate.net Computational analysis explains this high stereoselectivity. The initial Michael adduct intermediate contains two stereocenters. The bulky benzoyl and aryl substituents preferentially adopt a sterically favorable trans configuration to minimize steric hindrance. nih.govresearchgate.net This anti-periplanar orientation in the most stable conformation of the Michael adduct dictates the stereochemistry of the final product. researchgate.net

DFT calculations were used to compare the stability of the different diastereomers (e.g., R,S/S,R vs. S,S/R,R). researchgate.net The results indicated that the R,S-isomer is slightly more stable, though the energy difference is minimal. researchgate.net This analysis confirms that the stereochemical outcome is determined early in the reaction sequence, at the stage of the Michael adduct formation, which then proceeds through a stereospecific cyclization. researchgate.net

Frontier Molecular Orbital (FMO) Theory Applications in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a powerful qualitative and quantitative framework for predicting the feasibility and outcomes of chemical reactions. This theory posits that the most significant interactions governing a chemical reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy gap between the HOMO and LUMO, as well as the spatial distribution and symmetry of these orbitals, are critical determinants of a molecule's reactivity.

For this compound, a comprehensive FMO analysis would involve:

Calculation of HOMO and LUMO Energies: Determining the precise energy levels of the HOMO and LUMO is fundamental. A smaller HOMO-LUMO gap typically indicates higher reactivity, as less energy is required to excite an electron and initiate a reaction.

Mapping of Orbital Coefficients: Understanding the distribution of the HOMO and LUMO across the molecular framework is crucial for predicting regioselectivity and stereoselectivity in reactions such as cycloadditions, electrophilic and nucleophilic attacks. The atoms with the largest orbital coefficients in the HOMO are the most likely sites for electrophilic attack, while those with the largest coefficients in the LUMO are the primary targets for nucleophiles.

Predicting Reaction Pathways: Based on the HOMO-LUMO interactions with potential reactants, FMO theory can be used to predict the most favorable reaction pathways, including concerted versus stepwise mechanisms, and the structures of transition states.

However, a diligent search of scholarly databases and chemical literature has not yielded any specific studies that report these FMO parameters for this compound. The available research on related, but distinct, substituted dihydrothiophenes provides valuable insights into the general reactivity of this class of compounds but does not offer the specific data required for a rigorous FMO-based reactivity prediction of the title molecule. nih.govnih.govacs.orgresearchgate.net

The absence of such fundamental computational data for this compound represents a clear gap in the current body of chemical knowledge. Future computational studies are necessary to elucidate the electronic structure and reactivity of this compound, which would be invaluable for its application in the rational design of novel synthetic methodologies and functional materials.

Applications in Advanced Organic Synthesis and Materials Science Research

2,5-Dihydrothiophene-3-carbonitrile as a Synthetic Building Block for Complex Molecules

The strategic placement of functional groups in this compound allows for a variety of chemical transformations, rendering it a powerful tool for synthetic chemists.

Precursor to Highly Functionalized Heterocycles

While the direct use of this compound as a precursor to a wide array of highly functionalized heterocycles is an area of ongoing research, its structural relative, 2-amino-4,5-dihydrothiophene-3-carbonitrile (B3053315), has been extensively studied and serves as a blueprint for potential applications. For instance, 2-aminothiophenes are well-established starting materials for the synthesis of various thiophene-containing heterocycles and polycyclic hybrid molecules. rsc.orgnih.gov A notable example is the use of 2-amino-4,5-dihydrothiophene-3-carbonitriles in Mannich-type reactions with formaldehyde (B43269) and primary amines to construct the thieno[2,3-d]pyrimidine (B153573) core system. rsc.orgnih.gov

Based on the known reactivity of related compounds, it is plausible that this compound can be chemically modified, for example, through functionalization of the double bond or transformation of the nitrile group, to serve as a precursor for a diverse range of heterocyclic systems.

Synthesis of Thiophenes, Dienes, and Dendralenes from Dihydrothiophene Intermediates

A key synthetic application of 2,5-dihydrothiophenes involves their conversion to highly reactive diene intermediates. This is typically achieved through a two-step process: oxidation of the sulfur atom to a sulfone (an S,S-dioxide), followed by thermal extrusion of sulfur dioxide. This cheletropic elimination reaction is a well-established method for generating conjugated dienes. chemicalbook.com

The resulting cyanodiene, 2-cyano-1,3-butadiene, is a valuable intermediate for further synthetic transformations. For instance, it can undergo Diels-Alder reactions to form six-membered rings. wikipedia.org Furthermore, this diene can serve as a building block for the synthesis of more complex structures like dendralenes, which are acyclic, cross-conjugated polyenes. The synthesis of functionalized dendralenes is an active area of research, with methods involving palladium-catalyzed cross-coupling reactions of substituted allenoates or twofold Negishi couplings of 1,1-dibromoalkenes. nih.govnih.govrsc.orgnih.gov

Additionally, the starting material, this compound, could potentially be dehydrogenated to yield the corresponding aromatic thiophene-3-carbonitrile, a valuable building block in its own right.

| Intermediate | Precursor | Reaction Type | Product Class |

| This compound S,S-dioxide | This compound | Oxidation | Sulfone |

| 2-Cyano-1,3-butadiene | This compound S,S-dioxide | Cheletropic Elimination | Diene |

| Substituted Cyclohexenes | 2-Cyano-1,3-butadiene | Diels-Alder Reaction | Cyclic Compounds |

| Functionalized Dendralenes | 2-Cyano-1,3-butadiene | Cross-Coupling Reactions | Polyenes |

| Thiophene-3-carbonitrile | This compound | Dehydrogenation | Aromatic Heterocycle |

Construction of Quaternary Carbon Centers within Heterocyclic Frameworks

The construction of all-carbon quaternary centers is a significant challenge in organic synthesis. The activated double bond in this compound, influenced by the electron-withdrawing nitrile group, presents an opportunity for the formation of such centers. One potential strategy involves the Michael addition of a carbon nucleophile to the double bond. This reaction would create a new carbon-carbon bond and, if the nucleophile is appropriately substituted, a quaternary carbon center. While specific examples utilizing this compound are not prevalent in the literature, the principle of Michael addition to activated alkenes is a well-established method for constructing quaternary carbons. figshare.com

Exploration in Functional Materials Research

The unique electronic and structural properties of thiophene-based molecules make them attractive candidates for the development of novel organic materials with applications in electronics and photonics.

Use in the Development of New Organic Materials (e.g., Polymers, Organic Semiconductors)

Thiophene-containing polymers are a significant class of organic semiconductors. The polymerization of thiophene (B33073) derivatives, often through chemical or electrochemical oxidative coupling, can lead to conjugated polymers with interesting electronic properties. google.comacs.orgmdpi.com The nitrile group in this compound could influence the electronic properties of a resulting polymer, and polymers containing nitrile groups have been investigated for their thermal properties. lu.se

The diene intermediate, 2-cyano-1,3-butadiene, derived from this compound, could also be a valuable monomer for polymerization. The presence of the nitrile group can enhance the polarity and potentially the intermolecular interactions of the resulting polymer.

Integration into Polycyclic Hybrid Molecules for Advanced Materials Research

The diene intermediate generated from this compound is a prime candidate for the construction of polycyclic hybrid molecules through Diels-Alder reactions. wikipedia.org This powerful cycloaddition reaction allows for the formation of six-membered rings with a high degree of stereocontrol. By reacting the cyanodiene with various dienophiles, a wide range of polycyclic structures can be accessed. These structures can serve as the core of advanced materials with potential applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of polycyclic aromatic hydrocarbons and their derivatives is a key area of research in materials science. rsc.orgchemrxiv.org

| Reaction | Reactant 1 | Reactant 2 | Product Type | Potential Application |

| Diels-Alder | 2-Cyano-1,3-butadiene | Maleic anhydride | Polycyclic anhydride | Monomer for polymers |

| Diels-Alder | 2-Cyano-1,3-butadiene | N-Methylmaleimide | Polycyclic imide | Organic electronics |

| Diels-Alder | 2-Cyano-1,3-butadiene | Benzoquinone | Polycyclic quinone | Redox-active materials |

Role as a Scaffold in Chemical Biology Tool Development (focused on chemical synthesis aspects)

The this compound core structure is a valuable heterocyclic scaffold in synthetic chemistry, providing a versatile platform for the construction of more complex, polycyclic molecules with potential applications in chemical biology. While the parent compound is a key structural motif, research has extensively focused on its functionalized derivatives, particularly 2-amino-4,5-dihydrothiophene-3-carbonitriles (ADHTs), as foundational building blocks for creating diverse molecular architectures. nih.gov The inherent reactivity of the dihydrothiophene ring, combined with the cyano group and other substituents, allows for a range of chemical transformations to develop novel compounds.

The utility of the ADHT scaffold is prominently demonstrated in its use for synthesizing fused heterocyclic systems. These derivatives serve as readily available starting materials for constructing pharmacologically relevant cores, such as thieno[2,3-d]pyrimidines. nih.gov The synthesis of these complex structures often involves multicomponent or domino reactions, which are highly efficient chemical processes.

One notable synthetic application involves a noncatalyzed, double Mannich-type cyclization reaction. nih.gov In this process, a highly functionalized trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitrile is treated with an aqueous solution of formaldehyde (HCHO) and a primary amine (RNH2). This reaction proceeds under mild conditions and with short reaction times, leading to the formation of novel 2,3,4,4a,5,6-hexahydrothieno[2,3-d]pyrimidine-4a-carbonitriles in good yields. nih.gov This transformation highlights the role of the dihydrothiophene scaffold in facilitating the assembly of intricate molecular frameworks that are of significant interest in medicinal chemistry. nih.gov

The synthesis begins with the preparation of the ADHT scaffold itself. One effective method is the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone. acs.org An alternative and robust approach involves the Michael-type addition of cyanothioacetamide to α-bromochalcones, which then undergoes an intramolecular cyclization to yield the desired trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. researchgate.net Optimization of these reactions, for instance by using aqueous sodium carbonate as a catalyst at temperatures of 40–50 °C, can lead to yields between 62-74%. nih.gov

Once the ADHT scaffold is obtained, it can be used to generate libraries of more complex molecules. The double Mannich-type reaction provides a new and efficient route to the thieno[2,3-d]pyrimidine core system, a structure found in various biologically active compounds. researchgate.net The reaction demonstrates the strategic value of using the this compound framework as a template to introduce molecular diversity and complexity. nih.gov

The table below summarizes the synthesis of various hexahydrothieno[2,3-d]pyrimidine derivatives starting from different ADHTs, showcasing the versatility of the scaffold in developing new chemical entities for biological screening.

Table 1: Synthesis of Hexahydrothieno[2,3-d]pyrimidines from ADHT Scaffolds

| Starting ADHT | Primary Amine (RNH₂) | Product | Yield (%) |

|---|---|---|---|

| 2-Amino-5-benzoyl-4-(furan-2-yl)-4,5-dihydrothiophene-3-carbonitrile | Benzylamine | 2-Benzyl-5-benzoyl-4-(furan-2-yl)-4,4a,5,6,7,8-hexahydrothieno[2,3-d]pyrimidine-4a-carbonitrile | 74 |

| 2-Amino-5-benzoyl-4-(furan-2-yl)-4,5-dihydrothiophene-3-carbonitrile | Ethanolamine | 5-Benzoyl-4-(furan-2-yl)-2-(2-hydroxyethyl)-4,4a,5,6,7,8-hexahydrothieno[2,3-d]pyrimidine-4a-carbonitrile | 70 |

| 2-Amino-5-benzoyl-4-(4-chlorophenyl)-4,5-dihydrothiophene-3-carbonitrile | Benzylamine | 2-Benzyl-5-benzoyl-4-(4-chlorophenyl)-4,4a,5,6,7,8-hexahydrothieno[2,3-d]pyrimidine-4a-carbonitrile | 81 |

| 2-Amino-5-benzoyl-4-(4-chlorophenyl)-4,5-dihydrothiophene-3-carbonitrile | Ethanolamine | 5-Benzoyl-4-(4-chlorophenyl)-2-(2-hydroxyethyl)-4,4a,5,6,7,8-hexahydrothieno[2,3-d]pyrimidine-4a-carbonitrile | 75 |

| 2-Amino-5-benzoyl-4-(p-tolyl)-4,5-dihydrothiophene-3-carbonitrile | Benzylamine | 2-Benzyl-5-benzoyl-4-(p-tolyl)-4,4a,5,6,7,8-hexahydrothieno[2,3-d]pyrimidine-4a-carbonitrile | 79 |

| 2-Amino-5-benzoyl-4-(p-tolyl)-4,5-dihydrothiophene-3-carbonitrile | Propargylamine | 5-Benzoyl-2-(prop-2-yn-1-yl)-4-(p-tolyl)-4,4a,5,6,7,8-hexahydrothieno[2,3-d]pyrimidine-4a-carbonitrile | 65 |

Data sourced from a study on the synthesis of new hexahydrothieno[2,3-d]pyrimidines. nih.gov

Future Research Directions and Unexplored Avenues in 2,5 Dihydrothiophene 3 Carbonitrile Research

Development of Novel and Sustainable Synthetic Routes

The practical utility of 2,5-dihydrothiophene-3-carbonitrile is intrinsically linked to its accessibility through efficient and environmentally benign synthetic methods. Many existing procedures for related dihydrothiophenes rely on multi-step processes, harsh reaction conditions, or reagents with poor atom economy. nih.govacs.org Future research should prioritize the development of synthetic strategies that align with the principles of green chemistry.

Key areas for exploration include:

One-Pot and Domino Reactions: Designing multi-component reactions where the this compound core is assembled in a single, efficient operation from simple, readily available starting materials. This approach minimizes waste from intermediate purification steps.

Renewable Starting Materials: Investigating pathways that utilize bio-based precursors to construct the dihydrothiophene ring, reducing the reliance on petrochemical feedstocks.

Solvent and Energy Efficiency: The use of safer, recyclable solvents such as water, ethanol (B145695), or supercritical fluids, coupled with energy-efficient activation methods like microwave or ultrasonic irradiation, presents a significant opportunity for process optimization. mdpi.com For instance, the synthesis of related heterocycles has been successfully achieved using microwave assistance, which can dramatically shorten reaction times. mdpi.com

| Synthetic Strategy | Objective | Potential Advantages | Example Starting Materials |

| Multi-component Reaction | Assemble the core structure in a single step. | High efficiency, reduced waste, operational simplicity. | An α,β-unsaturated aldehyde, a sulfur source (e.g., NaHS), and a cyanide source. |

| Catalytic Cyclization | Use a catalyst to promote ring formation under mild conditions. | Lower energy consumption, high selectivity, catalyst recyclability. | A functionalized butene derivative and elemental sulfur. |

| Flow Chemistry Synthesis | Continuous production with enhanced control over reaction parameters. | Improved safety, scalability, and product consistency. | Reagents pumped through a heated, catalyzed reactor. |

Table 1: Potential Sustainable Synthetic Strategies for this compound.

Advanced Catalytic Approaches for Selective Transformations

Catalysis is paramount for achieving high selectivity and efficiency in organic synthesis. For this compound, future research in catalysis should focus on both its synthesis and its subsequent functionalization. While some catalytic methods, such as organotin- and Lewis acid-catalyzed reactions, have been reported for producing related dihydrothiophene structures, there is considerable room for improvement. nih.govacs.org

Promising future directions include:

Transition-Metal Catalysis: Employing earth-abundant and low-toxicity metals like iron, copper, and manganese to catalyze C-H functionalization, cross-coupling, and cycloaddition reactions on the dihydrothiophene ring.

Organocatalysis: Developing metal-free catalytic systems to promote enantioselective transformations, which is crucial for synthesizing chiral derivatives with potential applications in medicinal chemistry.

Photoredox Catalysis: Utilizing visible light to drive reactions under exceptionally mild conditions, enabling transformations that are difficult to achieve through traditional thermal methods. This could open pathways for novel C-C and C-heteroatom bond formations.

| Catalytic System | Target Transformation | Potential Selectivity |

| Chiral Phosphoric Acids | Asymmetric Michael additions to the double bond. | Enantioselective |

| Copper/Photoredox Dual Catalysis | Carboxylation of the C=C double bond. | Regioselective |

| Palladium Cross-Coupling | Functionalization at specific C-H positions. | Site-selective |

Table 2: Advanced Catalytic Systems for Future Exploration.

Expansion of Reactivity Profiles and Novel Reaction Discoveries

The reactivity of this compound is largely defined by its three key functional elements: the carbon-carbon double bond, the nitrile group, and the thioether moiety. A systematic exploration of how these groups react, both independently and in concert, will significantly expand the synthetic utility of this compound. While reactions such as the Mannich-type condensation have been demonstrated on amino-substituted dihydrothiophenes to create complex fused systems like thieno[2,3-d]pyrimidines, the reactivity of the unsubstituted parent compound is less understood. nih.govresearchgate.net

Future research should investigate:

Cycloaddition Reactions: Using the electron-rich double bond as a dienophile or dipolarophile in [4+2], [3+2], and other cycloadditions to construct complex polycyclic and heterocyclic systems.

Nitrile Group Transformations: Moving beyond simple hydrolysis to explore the nitrile group as a linchpin for forming other nitrogen-containing heterocycles, such as tetrazoles or triazines, which are valuable pharmacophores.

Ring-Opening and Rearrangement Reactions: Investigating conditions that could induce ring-opening or skeletal rearrangements to access entirely different classes of sulfur-containing compounds, potentially mediated by transition metals or light. The oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone can also dramatically alter the ring's reactivity and stability. chemicalbook.com

Deeper Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry provides a powerful lens for understanding and predicting chemical behavior. For derivatives like 2-amino-4,5-dihydrothiophene-3-carbonitriles, Density Functional Theory (DFT) has been effectively used to elucidate complex reaction mechanisms, calculate activation energies, and rationalize stereochemical outcomes. nih.govresearchgate.net Similar in-depth theoretical studies on this compound are a critical and unexplored avenue.

Future theoretical investigations should focus on:

Mapping the Electronic Landscape: Calculating the molecular orbital energies (HOMO/LUMO), electrostatic potential, and bond dissociation energies to predict the most likely sites for nucleophilic and electrophilic attack.

Modeling Reaction Mechanisms: Using DFT and other high-level methods to model the transition states of potential reactions (e.g., cycloadditions, metal-catalyzed C-H activation), thereby guiding experimental design and explaining observed outcomes. acs.org

In Silico Substituent Effects: Systematically modeling how the addition of various electron-donating and electron-withdrawing groups at different positions on the ring would impact its geometry, stability, and reactivity.

Design and Synthesis of Derivatives for Emerging Research Fields

The true potential of this compound lies in its role as a scaffold for creating novel molecules with tailored functions. By strategically modifying its structure, derivatives can be designed for applications in materials science, chemical biology, and medicine. Related dihydrothiophene and thiophene (B33073) structures have already shown promise as organic semiconductors and as components of biologically active molecules. nih.govresearchgate.net

Key opportunities for derivative synthesis include:

Advanced Materials: The synthesis of conjugated polymers incorporating the this compound unit could lead to new organic electronic materials with interesting optical and charge-transport properties. The nitrile group can also serve as a versatile handle for tuning solubility and solid-state packing. Research into related compounds like 2,5-bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene has highlighted the potential of this core for applications in organic solar cells. researchgate.net

Chemical Probes: Functionalizing the scaffold with fluorophores, affinity tags, or photo-crosslinkers could generate novel chemical probes for studying biological systems. The nitrile can be converted into a reactive group for covalent labeling of proteins or other biomolecules.

Medicinal Chemistry Scaffolds: The dihydrothiophene ring is a recognized "privileged" structure in drug discovery. nih.gov Future work should involve the synthesis of libraries of diverse this compound derivatives for screening against various biological targets. The nitrile group can be transformed into a carboxylic acid, amide, or bioisosteric replacement like a tetrazole to modulate pharmacological properties. uni.lu

| Derivative Class | Target Field | Design Rationale | Potential Application |

| π-Conjugated Oligomers | Advanced Materials | Extend conjugation through the thiophene ring for charge transport. | Organic field-effect transistors (OFETs), photovoltaics. |

| Biotinylated Derivatives | Chemical Probes | Attach a biotin (B1667282) tag for affinity-based pull-down experiments. | Identifying protein binding partners in cell lysates. |

| Amide/Ester Library | Medicinal Chemistry | Explore structure-activity relationships by varying substituents. | Screening for novel enzyme inhibitors or receptor modulators. |

Table 3: Design of Derivatives for Emerging Research Fields.

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing 2,5-dihydrothiophene-3-carbonitrile, and how can its purity be validated? A: A common method involves cyclocondensation reactions of ketones with sulfur and nitrile-containing precursors (e.g., malononitrile or cyanoacetate derivatives) under acidic conditions . For purity validation, combine chromatographic techniques (TLC/HPLC) with spectroscopic methods:

- 1H NMR : Characterize the dihydrothiophene ring protons (δ ~3.8–4.2 ppm for adjacent CH2 groups) and nitrile functionality (no proton signal).

- LC-MS : Confirm molecular ion peaks (e.g., [M+1]+ at m/z 211.2 observed in related dihydrothiophenes) .

- XRD : Resolve structural ambiguities (e.g., planarity of the dihydrothiophene ring and substituent conformations) .

Advanced Synthesis: Optimizing Regioselectivity

Q: How can regioselectivity challenges in the synthesis of this compound derivatives be addressed? A: Substituent positioning is influenced by reaction conditions:

- Acid catalysis : Concentrated HCl in methanol at 60°C promotes ring closure while minimizing side reactions (e.g., morpholine-substituted derivatives achieved 58% yield under these conditions) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nitrile group stability, while protic solvents (e.g., MeOH) favor cyclization .

- Temperature control : Slow heating (e.g., 48-hour reflux) improves regioselective formation of the dihydrothiophene core .

Structural Analysis and Computational Modeling

Q: What computational and experimental methods are used to resolve conformational ambiguities in this compound derivatives? A:

- X-ray crystallography : Determines dihedral angles between the dihydrothiophene ring and substituents (e.g., 92.8° angle between morpholine and dihydrothiophene planes) .

- DFT simulations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries for comparison with experimental data .

- NMR coupling constants : Analyze J values (e.g., vicinal coupling ~5.8 Hz in dihydrothiophene CH2 groups) to infer ring puckering .

Data Contradiction: Spectral vs. Crystallographic Data

Q: How should researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound? A:

- Cross-validate techniques : Compare NMR-derived proton environments with XRD bond lengths and angles. For example, planar dihydrothiophene rings (XRD) should correlate with equivalent CH2 proton signals in NMR .

- Dynamic effects : Consider temperature-dependent NMR to detect conformational flexibility not captured in static XRD structures.

- Impurity analysis : Use high-resolution mass spectrometry (HRMS) to rule out isomeric byproducts .

Functionalization Strategies for Bioactivity Studies

Q: What functionalization methods are recommended to enhance the bioactivity of this compound? A:

- Electrophilic substitution : Introduce halogens (Cl, Br) at the 4-position using NCS or NBS to improve binding to biological targets .

- Schiff base formation : Condense the nitrile group with amines or hydrazides to generate bioactive hydrazone derivatives (e.g., antitumor agents) .

- Cross-coupling reactions : Use Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at the 5-position for kinase inhibition studies .

Stability and Storage Considerations

Q: What are the critical stability parameters for storing this compound derivatives? A:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the dihydrothiophene ring.

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the nitrile group to carboxylic acids .

- Oxygen exclusion : Purge storage containers with argon to prevent oxidation of sulfur in the thiophene ring .

Advanced Applications in Material Science

Q: How can this compound be utilized in optoelectronic materials? A:

- Conjugated polymers : Incorporate into donor-acceptor copolymers for tunable bandgaps (e.g., ~2.1–2.5 eV via DFT calculations) .

- Nonlinear optics (NLO) : Leverage the electron-withdrawing nitrile group and planar dihydrothiophene ring for high hyperpolarizability (β) in NLO applications .

- Coordination chemistry : Bind transition metals (e.g., Ru or Pt) via the nitrile group for catalytic or photovoltaic uses .

Troubleshooting Low-Yield Reactions

Q: What steps can mitigate low yields in the synthesis of this compound? A:

- Catalyst screening : Replace HCl with Lewis acids (e.g., ZnCl2) to enhance cyclization efficiency .

- Byproduct removal : Use fractional crystallization (e.g., EtOAc/hexane mixtures) to isolate pure product from polymeric byproducts .

- Microwave-assisted synthesis : Reduce reaction time from 48 hours to <6 hours, improving yield by 15–20% .

Toxicity and Safety Protocols

Q: What safety precautions are essential when handling this compound? A:

- Ventilation : Use fume hoods due to potential HCN release from nitrile degradation .

- PPE : Wear nitrile gloves and goggles; avoid skin contact with precursors like thiophenecarbonyl chloride (irritant) .

- Waste disposal : Neutralize acidic reaction mixtures with 2 N NaOH before disposal to prevent sulfur oxide emissions .

Future Research Directions

Q: What underexplored research areas exist for this compound? A:

- Mechanistic studies : Investigate ring-opening reactions under basic conditions to access thiophene-based macrocycles.

- Bioconjugation : Explore click chemistry (e.g., azide-nitrile cycloaddition) for antibody-drug conjugates .

- Green chemistry : Develop solvent-free mechanochemical synthesis routes to improve sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.